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Compound of Interest

Compound Name: (6-Chloroquinolin-8-yl)boronic acid

Cat. No.: B7955940

Get Quote

Chemical Identity & Physical Properties
(6-Chloroquinolin-8-yl)boronic acid is a functionalized heteroaryl boronic acid. It features a

quinoline scaffold with a chlorine atom at the 6-position and a boronic acid moiety at the 8-

position.[1][2][3][4] This specific substitution pattern renders it a valuable intermediate for

installing the 6-chloroquinoline motif into complex bioactive molecules via Suzuki-Miyaura

cross-coupling.
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Property Specification

Compound Name (6-Chloroquinolin-8-yl)boronic acid

CAS Number
Not Widely Listed (Refer to Catalog ID:

BD00822246)

Molecular Weight 207.42 g/mol

Molecular Formula C₉H₇BClNO₂

SMILES OB(O)C1=C2N=CC=CC2=CC(Cl)=C1

Appearance Off-white to light yellow solid

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in water

pKa (Calculated) ~8.5 (Boronic acid), ~4.2 (Quinoline Nitrogen)

Note on CAS Registry: As a specialized research reagent, this specific isomer often lacks a

primary public CAS number in general databases. It is frequently identified by supplier catalog

codes (e.g., BLD Pharm BD00822246) or referenced via its pinacol ester derivatives in patent

literature [1, 2].

Structural Analysis & Reactivity
Structural Features
The 8-position of the quinoline ring is unique due to its proximity to the ring nitrogen (N1). This

creates a "peri" effect, where the boronic acid group can interact with the nitrogen lone pair.

Steric Environment: The 8-position is sterically crowded, which can influence the rate of

transmetallation during catalytic cycles.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7955940?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electronic Effects: The 6-chloro substituent is electron-withdrawing, deactivating the ring

slightly but increasing the lipophilicity of the final coupled product.

Stability & Handling
Like many heteroaryl boronic acids, this compound is prone to protodeboronation (loss of the

boron group) under harsh basic conditions or prolonged heating.

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or

hydrolysis.

Derivatization: For long-term storage or difficult couplings, converting the free acid to its

pinacol ester is recommended to enhance stability and solubility.

Synthesis & Production
The synthesis of (6-chloroquinolin-8-yl)boronic acid typically proceeds via metal-halogen

exchange from the corresponding 8-bromo or 8-iodo precursor.

Synthetic Pathway (Protocol)
Precursor: 8-Bromo-6-chloroquinoline (Synthesized via Sandmeyer reaction from 6-chloro-8-

aminoquinoline).

Step-by-Step Methodology:

Lithiation: Dissolve 8-bromo-6-chloroquinoline (1.0 equiv) in anhydrous THF under Argon.

Cool to -78°C.

Exchange: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Stir

for 30 minutes at -78°C to generate the (6-chloroquinolin-8-yl)lithium species.

Borylation: Add Triisopropyl borate (B(OiPr)₃, 1.5 equiv) rapidly.

Warming: Allow the mixture to warm slowly to room temperature over 2–3 hours.

Hydrolysis: Quench with 1N HCl (aq) to pH ~5–6.

Extraction: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from acetonitrile or purify via flash chromatography (if stable on

silica).

Synthesis Diagram

8-Bromo-6-chloroquinoline
(Precursor)

Lithiation
(n-BuLi, -78°C, THF)

Lithium Intermediate
(Ar-Li)

Borylation
(B(OiPr)3)

Acid Hydrolysis
(HCl, pH 5-6) (6-Chloroquinolin-8-yl)boronic acid

Click to download full resolution via product page

Caption: Synthesis of (6-Chloroquinolin-8-yl)boronic acid via cryogenic lithium-halogen

exchange.

Applications in Drug Discovery
This reagent is primarily used in Suzuki-Miyaura Cross-Coupling reactions to synthesize 8-aryl

or 8-heteroaryl quinolines. These scaffolds are privileged structures in medicinal chemistry,

often found in:

Sigma Receptor Ligands: Quinolyl pyrazinamides targeting Sigma-2 receptors for pancreatic

cancer treatment [1].

Antiviral Agents: Inhibitors of Ebola and Lassa fever viruses [2].

Ubiquitination Inhibitors: Sulfonamidoquinoline derivatives [3].

Recommended Coupling Protocol (Suzuki-Miyaura)
Due to the potential for protodeboronation at the 8-position, mild conditions are preferred.

Catalyst: Pd(dppf)Cl₂[5]·DCM or Pd(PPh₃)₄ (3–5 mol%).

Base: K₂CO₃ or Cs₂CO₃ (2–3 equiv).

Solvent: 1,4-Dioxane/Water (4:1) or DMF.[5]

Temperature: 80–100°C.
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Time: 4–12 hours.

Expert Insight: If the boronic acid degrades, switch to the pinacol ester or use Buchwald

precatalysts (e.g., XPhos Pd G2) which facilitate rapid coupling at lower temperatures.

Mechanism of Action (Coupling)
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Pd(0) Active Catalyst

Oxidative Addition
(Ar-X + Pd(0))

Pd(II)-X Complex

Transmetallation
(+ 6-Cl-Quinoline-8-B(OH)2)

Pd(II)-Biaryl Complex

Reductive Elimination
(Product Release)

Regeneration

8-Substituted-6-Chloroquinoline
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Caption: Catalytic cycle for the installation of the 6-chloroquinoline motif via Suzuki coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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